![molecular formula C16H15FN6O3S B2878822 ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863460-27-9](/img/structure/B2878822.png)

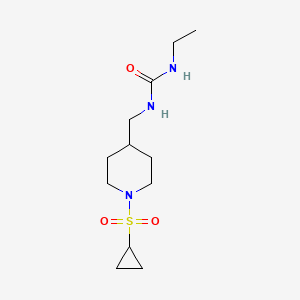

ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

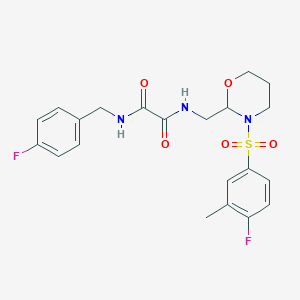

Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C16H15FN6O3S and its molecular weight is 390.39. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Protein Kinase Inhibition

[1,2,3]Triazolo[4,5-d]pyrimidine derivatives have been reported to exhibit potent inhibition of the c-Met protein kinase . This enzyme is implicated in various types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. The compound may serve as a lead structure for the development of new anticancer drugs.

Neuropharmacology: GABA A Modulation

Structures containing the [1,2,3]triazolo[4,5-d]pyrimidine moiety have demonstrated GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia, where modulation of GABA A receptors is beneficial.

Polymer Science: Solar Cell Applications

The incorporation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives into polymers has been explored for use in solar cells . These polymers can enhance the efficiency of solar cells by improving light absorption and charge transport properties.

Fluorescent Probes

Due to their unique electronic structure, [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be used as fluorescent probes . They can be employed in bioimaging techniques to study biological processes at the molecular level.

Enzyme Inhibition: BACE-1 Inhibition

Compounds containing [1,2,3]triazolo[4,5-d]pyrimidine have shown inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which are associated with Alzheimer’s disease. Inhibitors of this enzyme are sought after for their potential to slow down or prevent the progression of Alzheimer’s.

Synthetic Chemistry: Heterocyclic Synthesis

The compound can be used as a precursor in the synthesis of various heterocyclic compounds . Its reactivity with different chemical reagents can lead to the formation of diverse heterocyclic structures, which are valuable in medicinal chemistry and materials science.

Agricultural Chemistry: Pesticide Development

Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have potential applications in the development of pesticides . Their ability to interfere with specific biological pathways can be harnessed to control pests and improve crop yields.

Chemical Biology: Protein-Protein Interaction Modulators

The structural complexity of [1,2,3]triazolo[4,5-d]pyrimidine derivatives makes them suitable candidates for modulating protein-protein interactions . These interactions are crucial in many biological processes, and their modulation can lead to new therapeutic approaches for various diseases.

Mécanisme D'action

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28, a deubiquitinating enzyme . This suggests that our compound might also target similar enzymes or proteins.

Biochemical Pathways

Inhibition of USP28 could disrupt the ubiquitin-proteasome system, affecting protein turnover and potentially leading to the accumulation of ubiquitinated proteins .

Result of Action

If the compound does indeed inhibit usp28, it could potentially lead to the accumulation of ubiquitinated proteins, disrupting normal cellular processes and potentially inducing cell death .

Propriétés

IUPAC Name |

ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O3S/c1-2-26-13(25)7-18-12(24)8-27-16-14-15(19-9-20-16)23(22-21-14)11-5-3-10(17)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGAVZYCRRCEHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2878743.png)

![3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2878745.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)

![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)